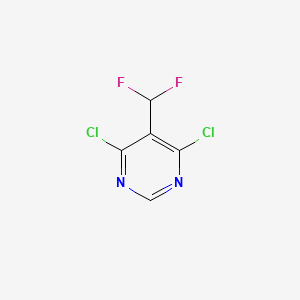

4,6-Dichloro-5-(difluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4,6-dichloro-5-(difluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2F2N2/c6-3-2(5(8)9)4(7)11-1-10-3/h1,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVJMACXCLXTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101259162 | |

| Record name | Pyrimidine, 4,6-dichloro-5-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443290-45-6 | |

| Record name | Pyrimidine, 4,6-dichloro-5-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443290-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4,6-dichloro-5-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-5-(difluoromethyl)pyrimidine: Pathways and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4,6-Dichloro-5-(difluoromethyl)pyrimidine is a key building block in medicinal chemistry, finding application in the synthesis of a variety of bioactive molecules. The presence of the difluoromethyl group at the 5-position and the reactive chlorine atoms at the 4- and 6-positions make it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate. We will delve into two plausible and scientifically sound synthetic routes, discussing the underlying chemical principles, providing detailed experimental protocols, and offering insights into the selection of reagents and reaction conditions.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl group (CHF₂), in particular, is of growing interest as it can act as a bioisostere for a hydroxyl or thiol group, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. 4,6-Dichloro-5-(difluoromethyl)pyrimidine serves as a crucial starting material for the synthesis of complex heterocyclic compounds, including kinase inhibitors and other targeted therapies. This guide will explore the synthesis of this valuable intermediate through both modern and classical chemical approaches.

Core Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the synthesis of 4,6-dichloro-5-(difluoromethyl)pyrimidine. The first approach involves the initial formation of the pyrimidine ring followed by the introduction of the difluoromethyl group and subsequent chlorination. The second, more classical approach, involves the synthesis of a precursor already containing the difluoromethyl moiety, which is then cyclized to form the pyrimidine ring before the final chlorination step.

Caption: Retrosynthetic analysis of 4,6-Dichloro-5-(difluoromethyl)pyrimidine.

Pathway 1: Direct C-H Difluoromethylation and Subsequent Chlorination

This modern approach leverages recent advancements in C-H functionalization, offering a potentially more convergent and efficient route. The key step is the direct introduction of the difluoromethyl group onto the pyrimidine core.

Step 1: Direct C-H Difluoromethylation of 4,6-Dihydroxypyrimidine

The direct difluoromethylation of electron-rich heterocyclic systems can be achieved using photoredox catalysis. This method avoids the need for pre-functionalized substrates and often proceeds under mild reaction conditions.

Causality behind Experimental Choices:

-

Photocatalyst: A common choice is an iridium or ruthenium-based complex, which can be excited by visible light to initiate the radical process. Organic photocatalysts are also gaining prominence.

-

Difluoromethylating Agent: A variety of reagents can serve as the difluoromethyl radical source, such as diethyl (bromodifluoromethyl)phosphonate or other commercially available precursors.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the photocatalytic cycle.

Caption: Direct C-H difluoromethylation of 4,6-dihydroxypyrimidine.

Experimental Protocol: Photocatalytic Difluoromethylation

-

To a reaction vessel, add 4,6-dihydroxypyrimidine (1.0 eq.), the difluoromethylating agent (1.5-2.0 eq.), and the photocatalyst (1-5 mol%).

-

Add the appropriate degassed solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., a blue LED lamp).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purify the product by column chromatography on silica gel to yield 5-(difluoromethyl)-4,6-dihydroxypyrimidine.

Step 2: Chlorination of 5-(Difluoromethyl)-4,6-dihydroxypyrimidine

The conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative is a well-established transformation. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose.

Causality behind Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, ideal for this transformation. The reaction can be sluggish with POCl₃ alone, and the addition of a catalyst or a stronger chlorinating agent like phosphorus pentachloride (PCl₅) can be beneficial.[1][2]

-

Base (Optional): A tertiary amine, such as N,N-dimethylaniline or triethylamine, can be added to neutralize the HCl generated during the reaction and drive the equilibrium towards the product. However, modern protocols often aim to minimize the use of such bases to simplify purification.

-

Temperature: The reaction typically requires heating to reflux to ensure complete conversion.

Caption: Chlorination of 5-(Difluoromethyl)-4,6-dihydroxypyrimidine.

Experimental Protocol: Chlorination with Phosphorus Oxychloride

-

In a flask equipped with a reflux condenser and a gas outlet to a scrubber, carefully add 5-(difluoromethyl)-4,6-dihydroxypyrimidine (1.0 eq.) to an excess of phosphorus oxychloride.

-

Optionally, add a catalytic amount of a tertiary amine or a small amount of PCl₅.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC-MS.

-

After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Further purification can be achieved by recrystallization or column chromatography.

| Parameter | Pathway 1 |

| Starting Material | 4,6-Dihydroxypyrimidine |

| Key Intermediates | 5-(Difluoromethyl)-4,6-dihydroxypyrimidine |

| Reagents | Photocatalyst, Difluoromethylating agent, POCl₃ |

| Advantages | Convergent, potentially fewer steps |

| Disadvantages | May require specialized photocatalytic equipment |

Pathway 2: Classical Synthesis via a Difluoromethylated Precursor

This traditional approach involves the construction of the pyrimidine ring from a precursor that already contains the difluoromethyl group. This method offers robust and well-established chemical transformations.

Step 1: Synthesis of Diethyl 2-(Difluoromethyl)malonate

The synthesis of the key difluoromethylated malonic ester can be achieved through various methods, including the reaction of a difluoroacetate derivative with a malonate equivalent.

Causality behind Experimental Choices:

-

Starting Materials: Commercially available diethyl malonate and a suitable difluoromethylating agent are required.

-

Base: A strong base, such as sodium hydride or sodium ethoxide, is necessary to deprotonate the diethyl malonate, forming a nucleophilic enolate.

-

Reaction Conditions: Anhydrous conditions are crucial to prevent quenching of the enolate. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

Caption: Synthesis of Diethyl 2-(Difluoromethyl)malonate.

Experimental Protocol: Synthesis of Diethyl 2-(Difluoromethyl)malonate

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl malonate (1.0 eq.) dropwise at a controlled temperature (e.g., 0 °C).

-

After the addition is complete, allow the mixture to stir for a specified time to ensure complete enolate formation.

-

Introduce the difluoromethylating agent (e.g., bromodifluoromethane, generated in situ or from a cylinder) into the reaction mixture.

-

Allow the reaction to proceed, monitoring its progress by GC-MS.

-

Upon completion, neutralize the reaction with a weak acid and perform an aqueous work-up.

-

The crude product is purified by vacuum distillation to yield pure diethyl 2-(difluoromethyl)malonate.

Step 2: Condensation with Urea to form 5-(Difluoromethyl)barbituric Acid

The cyclization of the difluoromethylated malonic ester with urea is a classic method for forming the pyrimidine-2,4,6-trione (barbituric acid) ring system.

Causality behind Experimental Choices:

-

Condensing Agent: A strong base, typically sodium ethoxide or sodium methoxide, is used to catalyze the condensation reaction.

-

Solvent: Anhydrous ethanol or methanol is the solvent of choice, corresponding to the alkoxide base used.

-

Reaction Conditions: The reaction is usually heated to reflux to drive the cyclization to completion.

Caption: Synthesis of 5-(Difluoromethyl)barbituric Acid.

Experimental Protocol: Synthesis of 5-(Difluoromethyl)barbituric Acid

-

Dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

To this solution, add diethyl 2-(difluoromethyl)malonate (1.0 eq.) and urea (1.1 eq.).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the resulting sodium salt of the barbituric acid may precipitate. The solvent is often removed under reduced pressure.

-

The residue is dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the 5-(difluoromethyl)barbituric acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

Step 3: Chlorination of 5-(Difluoromethyl)barbituric Acid

This final step is analogous to the chlorination in Pathway 1, converting the barbituric acid derivative to the target molecule.

Experimental Protocol: Chlorination

The protocol for the chlorination of 5-(difluoromethyl)barbituric acid is essentially the same as that for 5-(difluoromethyl)-4,6-dihydroxypyrimidine described in Pathway 1, Step 2.

| Parameter | Pathway 2 |

| Starting Material | Diethyl Malonate, Urea, Difluoromethylating agent |

| Key Intermediates | Diethyl 2-(Difluoromethyl)malonate, 5-(Difluoromethyl)barbituric Acid |

| Reagents | Strong Base, POCl₃ |

| Advantages | Utilizes well-established, robust reactions |

| Disadvantages | More linear sequence, potentially lower overall yield |

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Difluoromethylating Agents: Many difluoromethylating agents are toxic and may be gaseous. Handle with care in a fume hood.

-

Strong Bases: Sodium hydride and sodium ethoxide are highly reactive and flammable. They should be handled under an inert atmosphere and away from sources of ignition.

Conclusion

The synthesis of 4,6-dichloro-5-(difluoromethyl)pyrimidine can be successfully achieved through at least two viable synthetic pathways. The modern approach utilizing direct C-H difluoromethylation offers an elegant and potentially more efficient route, while the classical approach provides a robust and well-documented alternative. The choice of pathway will depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. Both routes culminate in the formation of a versatile building block, poised for further elaboration in the pursuit of novel and impactful pharmaceuticals.

References

- Li, X., et al. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis.

- Studer, A., et al. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- Jee, J., et al. (2017). A Solvent-Free, Equimolar, and Scalable Chlorination of Hydroxypyrimidines Using Phosphorus Oxychloride. Organic Process Research & Development, 21(11), 1834-1839.

- Shaikh, A. L., et al. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 98(10), 100157.

Sources

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Halogenated Fluoropyrimidines

Abstract

Fluorinated pyrimidines are cornerstone scaffolds in modern drug discovery, valued for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. The precise structural characterization of these molecules is non-negotiable for advancing research and development. This in-depth guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of dichlorodifluoromethylpyrimidine and its structural analogues. As spectral data for the exact title compound is not publicly available, this guide will leverage data from closely related, well-documented structures, such as 2,4-dichloro-5-fluoropyrimidine, to illustrate the core principles. We will delve into the theoretical underpinnings of NMR for these complex systems, provide field-proven experimental protocols, and offer a detailed walkthrough of spectral interpretation, focusing on the profound influence of halogen and fluoroalkyl substituents. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of NMR techniques for the unambiguous structural elucidation of fluorinated heterocycles.

The Central Role of Fluorinated Pyrimidines in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry. The pyrimidine ring, a privileged heterocycle found in numerous pharmaceuticals, when substituted with chlorine and fluorine-containing moieties, presents a unique analytical challenge. Chlorine atoms act as powerful electron-withdrawing groups and offer synthetic handles for further modification. The difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃) group, often used as a bioisostere for hydroxyl or thiol groups, can drastically alter a molecule's lipophilicity and metabolic profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for the structural verification of such molecules. Unlike mass spectrometry, which provides mass-to-charge ratios, NMR offers an intricate map of the molecular architecture, revealing the precise connectivity and spatial relationships of atoms. For fluorinated compounds, the presence of the ¹⁹F nucleus (spin ½, 100% natural abundance) provides an additional, highly sensitive NMR probe, leading to characteristic couplings in both ¹H and ¹³C spectra that are invaluable for definitive assignment.[1][2]

Predicting the Spectra: Theoretical Foundations

Before stepping into the laboratory, a scientist must first predict the expected NMR spectra based on the molecule's structure. This theoretical analysis is crucial for designing the correct experiments and for accurately interpreting the resulting data. Let us consider a representative model compound, 2,4-dichloro-5-fluoropyrimidine , to illustrate these principles.

Structural Influences on Chemical Shifts (δ)

-

¹H NMR: The pyrimidine ring contains only one proton (H-6). The two nitrogen atoms and two chlorine atoms are strongly electron-withdrawing, which deshields the adjacent proton. Therefore, the H-6 signal is expected to appear significantly downfield in the aromatic region (typically > 8.0 ppm). The fluorine atom at position 5 will further influence this shift and, more importantly, will couple to H-6.

-

¹³C NMR: The chemical shifts of the carbon atoms are heavily influenced by their local electronic environment.[3]

-

C-2 & C-4: These carbons are bonded to both nitrogen and chlorine, two highly electronegative atoms. This will cause a strong deshielding effect, pushing their signals far downfield (e.g., > 150 ppm).

-

C-5: This carbon is directly attached to fluorine. The direct C-F bond will cause a very large downfield shift (electronegativity effect) and will also result in a large one-bond coupling constant (¹JCF).

-

C-6: This carbon is attached to the sole proton. Its chemical shift will be influenced by the adjacent nitrogen and the C-5 fluorine. It will also exhibit coupling to the fluorine atom (²JCF).

-

The Decisive Role of ¹⁹F Coupling Constants (J)

The true power of NMR in analyzing fluorinated compounds comes from observing spin-spin coupling to the ¹⁹F nucleus.[4] These couplings, transmitted through the bonding framework, provide undeniable proof of proximity and connectivity.

-

¹H-¹⁹F Coupling: The proton at C-6 is three bonds away from the fluorine at C-5. This will result in a ³JHF coupling, splitting the H-6 proton signal into a doublet. The magnitude of this coupling is typically in the range of 1-5 Hz for aromatic systems.

-

¹³C-¹⁹F Coupling: Fluorine couples to carbon over multiple bonds, providing a wealth of structural information.[5][6]

-

¹JCF: A very large coupling (typically 200-300 Hz) will be observed for C-5, splitting its signal into a doublet. This is often the most prominent feature in the ¹³C spectrum of a fluorinated aromatic compound.[7]

-

²JCF: Two-bond couplings to C-4 and C-6 will also be observed, typically in the range of 15-30 Hz.

-

³JCF: A three-bond coupling to C-2 may also be resolved, usually smaller in magnitude (5-10 Hz).

-

The following diagram illustrates the key coupling interactions within our model compound.

Caption: Key J-coupling relationships in 2,4-dichloro-5-fluoropyrimidine.

A Validated Experimental Workflow

Achieving high-quality, reproducible NMR data requires meticulous attention to detail in the experimental setup. The following protocol is a self-validating system designed for accuracy.

Rationale-Driven Solvent Selection

The choice of deuterated solvent is the first critical decision.

-

Chloroform-d (CDCl₃): An excellent first choice for many non-polar to moderately polar organic compounds. It offers good solubility and a clean spectral window.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): A superior choice for more polar compounds or those with poor solubility in CDCl₃. Its higher viscosity can sometimes lead to broader lines, and it is hygroscopic, so care must be taken to use a dry sample.[8]

-

Acetone-d₆: A good intermediate-polarity solvent.

For halogenated pyrimidines, CDCl₃ is typically sufficient and preferred for its ease of removal and sharp signals.

Step-by-Step Sample Preparation Protocol

-

Analyte Preparation: Ensure the sample is pure and dry. Residual solvents or moisture can obscure important signals or react with the compound. A typical amount for high-field NMR is 5-10 mg.

-

Solvent Dispensing: Using a clean, dry pipette, transfer approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) into a clean vial containing the sample.

-

Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean NMR tube (e.g., Norell 507-HP or equivalent). This removes any microparticulates that can degrade spectral quality.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Parameter Optimization

Modern NMR spectrometers offer a high degree of automation, but a senior scientist understands the causality behind key parameters.[9]

For ¹H NMR Acquisition:

-

Experiment: A standard 1D proton experiment (e.g., Bruker's zg30) is sufficient.

-

Spectral Width (SW): Set to ~16 ppm, centered around 6-7 ppm to cover the aromatic and any potential impurity regions.

-

Number of Scans (NS): Start with 16 scans. For dilute samples, increase NS in multiples of 8 (e.g., 64, 128, 256) to improve the signal-to-noise ratio (S/N).

-

Relaxation Delay (D1): A delay of 2-5 seconds is crucial for quantitative integration and ensures the spins have fully relaxed between pulses.

For ¹³C NMR Acquisition:

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used to obtain singlets for each unique carbon.

-

Spectral Width (SW): Set to ~250 ppm, centered around 125 ppm. This wide range is necessary to capture all carbons, from aliphatic to carbonyl regions.[10]

-

Number of Scans (NS): ¹³C has a low natural abundance (1.1%), requiring more scans. Start with 1024 scans and increase as needed for good S/N.

-

Relaxation Delay (D1): A 2-second delay is standard.

-

¹⁹F-Coupled ¹³C: To observe the critical C-F couplings, a gated-decoupled experiment (e.g., zgig) should be run. In this experiment, the proton decoupler is on only during acquisition, which collapses H-C couplings but preserves C-F couplings. This is an indispensable experiment for confirming the position of fluorine substitution.

The diagram below outlines the logical flow of the experimental process.

Caption: End-to-end workflow for NMR analysis.

Spectral Interpretation: A Data-Driven Approach

Below are the predicted and tabulated spectral data for our model compound, 2,4-dichloro-5-fluoropyrimidine, based on established principles and data from similar structures.[11][12][13]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 8.5 | d (doublet) | ³JHF ≈ 3.5 Hz | 1H | H-6 |

-

Interpretation: The spectrum is expected to be very simple, showing a single doublet in the far downfield region. The doublet splitting pattern is the key confirmation of the three-bond proximity of the proton to the fluorine atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (Gated Dec.) | Coupling Constant (J, Hz) | Assignment |

| ~ 160 | d (doublet) | ³JCF ≈ 8 Hz | C-2 |

| ~ 158 | d (doublet) | ²JCF ≈ 20 Hz | C-4 |

| ~ 145 | d (doublet) | ¹JCF ≈ 250 Hz | C-5 |

| ~ 148 | d (doublet) | ²JCF ≈ 25 Hz | C-6 |

-

Interpretation: The proton-decoupled spectrum will show four distinct signals. The gated-decoupled spectrum is where the structure is unequivocally confirmed. The signal around 145 ppm with a massive ~250 Hz coupling constant is irrefutable evidence for C-5, the carbon directly bonded to fluorine. The other carbons will also appear as doublets but with significantly smaller coupling constants, confirming their 2- and 3-bond relationships to the fluorine atom.

Conclusion

The NMR analysis of halogenated fluoropyrimidines is a nuanced but highly informative process. By combining a theoretical prediction of the spectra with a robust, validated experimental workflow, researchers can achieve unambiguous structural elucidation. The key to success lies in understanding the profound impact of electronegative substituents on chemical shifts and, most critically, in leveraging the information-rich ¹H-¹⁹F and ¹³C-¹⁹F coupling constants. The gated-decoupled ¹³C experiment is not optional but essential for confirming the site of fluorination. This guide provides the foundational principles and practical steps necessary for any scientist working with these vital chemical entities to produce high-quality, defensible analytical data.

References

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate. Available at: [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the.... ResearchGate. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. Available at: [Link]

-

Paupere, O., et al. (2006). Theoretical Investigation on 1H and 13C NMR Chemical Shifts of Small Alkanes and Chloroalkanes. Journal of Chemical Theory and Computation, 2(6), 1561-1571. Available at: [Link]

-

Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. Available at: [Link]

-

Cholakova, T., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 150. Available at: [Link]

-

Gomez, D. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 493-499. Available at: [Link]

-

ESI. (n.d.). † 1H-NMR and 13C-NMR Spectra. Available at: [Link]

-

Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20288. Available at: [Link]

-

ResearchGate. (2020). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. ResearchGate. Available at: [Link]

-

Smith, M. E., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Magnetic Resonance in Chemistry, 57(5), 235-245. Available at: [Link]

-

Schaefer, T., et al. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of... Canadian Journal of Chemistry, 69(6), 1047-1052. Available at: [Link]

-

Henry, K. E., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12795-12803. Available at: [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

-

ResearchGate. (n.d.). 1 H-NMR spectrum of halogenated para-substituted pyrimidine ER-6-I. ResearchGate. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Available at: [Link]

-

UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Available at: [Link]

-

Avaldi, L., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(49), 13749-13756. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available at: [Link]

- American Chemical Society. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 727-731.

-

Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

-

CONICET. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Available at: [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. PubChem. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. chemconnections.org [chemconnections.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 11. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

Elucidating the Mechanism of Action of Difluoromethylpyrimidine Derivatives: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3][4] The introduction of a difluoromethyl (-CHF2) group can significantly modulate a molecule's metabolic stability, lipophilicity, and target binding affinity. Notably, this moiety is often associated with mechanism-based irreversible inhibitors, which form a covalent bond with their target enzyme, leading to potent and durable pharmacological effects.[5][6][7] A prime example is DL-alpha-difluoromethylornithine (DFMO), an enzyme-activated irreversible inhibitor of ornithine decarboxylase.[6]

Understanding the precise mechanism of action (MoA) of novel difluoromethylpyrimidine derivatives is paramount for their successful development as therapeutic agents. A robust MoA study not only validates the intended biological target but also uncovers potential off-target effects, informs on dosing strategies, and provides a rational basis for lead optimization. This guide presents a cohesive, multi-tiered strategy for the comprehensive investigation of the MoA of this promising class of compounds, moving from initial biochemical characterization to target validation in a cellular context and structural elucidation.

Section 1: Initial Biochemical Characterization: Defining the Inhibitory Profile

The first crucial step is to determine if a difluoromethylpyrimidine derivative acts as an enzyme inhibitor and to characterize the nature of this inhibition. This is typically achieved through a series of in vitro enzyme kinetic assays.

The Rationale for a Phased Approach

A phased approach to kinetic analysis is efficient and informative. The initial goal is to ascertain whether the compound exhibits time-dependent inhibition, a hallmark of irreversible inhibitors.[8] Irreversible inhibitors often display a two-step binding mechanism: an initial non-covalent binding event (EI) followed by a slower, rate-limiting step of covalent bond formation (EI*). This behavior is termed "slow-binding" and results in an increase in the potency of inhibition with longer incubation times.[9]

Experimental Workflow for Inhibition Characterization

The following workflow provides a systematic approach to characterizing the inhibitory properties of a difluoromethylpyrimidine derivative.

Caption: Workflow for characterizing enzyme inhibition.

Detailed Protocol: Enzyme Inhibition Kinetics

This protocol provides a general framework for assessing the inhibitory activity of a difluoromethylpyrimidine derivative against a purified enzyme.

1. Objective: To determine if the compound is a reversible or irreversible inhibitor and to calculate key kinetic parameters (IC₅₀, Kᵢ, kᵢₙₐ꜀ₜ).

2. Materials:

- Purified target enzyme

- Enzyme-specific substrate

- Assay buffer (optimized for pH, ionic strength, and cofactors)

- Difluoromethylpyrimidine derivative (test compound) dissolved in DMSO

- Positive control inhibitor (if available)

- 96-well microplates (UV-transparent or opaque, depending on the detection method)

- Microplate reader (spectrophotometer, fluorometer, or luminometer)

3. Methods:

4. Data Interpretation:

| Parameter | Description | Implication |

| IC₅₀ | Concentration of inhibitor that reduces enzyme activity by 50%. | A measure of potency. |

| Time-Dependence | Inhibition increases with pre-incubation time. | Suggests irreversible or slow-binding inhibition. |

| Reversibility | Lack of activity recovery after dilution. | Confirms irreversible inhibition. |

| kᵢₙₐ꜀ₜ | Maximal rate of enzyme inactivation. | A measure of the efficiency of covalent bond formation. |

| Kᵢ | Inhibitor concentration at half-maximal inactivation rate. | Reflects the initial binding affinity of the inhibitor to the enzyme. |

Section 2: Target Identification and Engagement in a Cellular Context

While in vitro assays are essential, they do not fully recapitulate the complexity of a cellular environment.[10] Therefore, it is critical to identify the target(s) of the difluoromethylpyrimidine derivative within intact cells and to confirm that the compound engages with its target in this native setting.

From In Vitro to In Situ: The Rationale

Cell-based assays provide a more physiologically relevant system to study drug action.[11][12][13] They can reveal whether a compound can penetrate the cell membrane, avoid efflux pumps, and engage its target in the presence of competing endogenous ligands.

Affinity-Based Proteomics for Target Identification

One powerful method for unbiased target identification is affinity chromatography coupled with mass spectrometry.[14] A common implementation of this is the "Kinobeads" approach, which is particularly useful if the compound is suspected to be a kinase inhibitor.[15][16]

Workflow for Target Identification using Affinity-Based Proteomics

Caption: Inhibition of a signaling pathway by a difluoromethylpyrimidine derivative.

Detailed Protocol: Cell Viability Assay (MTT Assay)

1. Objective: To assess the effect of the test compound on cell proliferation and viability.

2. Materials:

- Cancer cell line with known expression of the target protein

- Complete cell culture medium

- 96-well cell culture plates

- Difluoromethylpyrimidine derivative in DMSO

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

- Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

- Microplate reader

3. Methods:

Section 4: Structural Elucidation of the Drug-Target Interaction

The ultimate confirmation of the mechanism of action comes from visualizing the interaction between the difluoromethylpyrimidine derivative and its target protein at an atomic level. X-ray crystallography is a powerful technique for this purpose. [17][18]

The Value of a High-Resolution Structure

A high-resolution crystal structure can:

-

Confirm the covalent bond formation between the inhibitor and a specific amino acid residue in the active site. [19]* Reveal the precise binding mode and the key interactions (hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. [18]* Provide a rational basis for structure-based drug design to improve potency and selectivity. [17][18] Obtaining a crystal structure of the covalent complex often involves co-crystallizing the protein with the compound or soaking the compound into pre-formed crystals of the apo-protein.

Conclusion

The elucidation of the mechanism of action for a novel difluoromethylpyrimidine derivative is a systematic process that builds a comprehensive picture from biochemical, cellular, and structural data. By following an integrated strategy that begins with detailed enzyme kinetics, progresses to unbiased target identification and validation in a cellular context, connects target engagement to a cellular phenotype, and culminates in structural characterization, researchers can build a robust and compelling case for the therapeutic potential of their compound. This rigorous, evidence-based approach is fundamental to modern drug discovery and development.

References

-

Chaudhary Dudhe, A., Dudhe, R., Porwal, O., & Katole, G. (2022). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Mini-Reviews in Medicinal Chemistry, 22(5), 701-728. [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

-

ResearchGate. (2025). Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. [Link]

-

Jain, K., & Kumar, S. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Research and Analytical Reviews, 7(4), 583-593. [Link]

-

Goudarzi, M., Bagherzadeh, M., & Faghih, Z. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(15), 2086-2114. [Link]

-

Precision for Medicine. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Precision for Medicine. [Link]

-

Ahern, K., & Rajagopal, I. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]

-

Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 946375. [Link]

-

Dacres, H. (2012). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Journal of Visualized Experiments, (65), e4071. [Link]

-

Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature. [Link]

-

Sasazawa, Y. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Inflammation and Regeneration, 43(1), 54. [Link]

-

Scapin, G. (2013). X-ray crystallography in drug discovery. Methods in Molecular Biology, 922, 157-168. [Link]

-

BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

-

Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(6), 1088-1105. [Link]

-

Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. [Link]

-

UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

-

Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

-

Rao, G. N., & Meyskens, F. L., Jr. (1993). The enzyme-activated irreversible inhibitor of ornithine decarboxylase, DL-alpha-difluoromethylornithine: a chemopreventive agent. Journal of the National Cancer Institute, 85(15), 1251-1256. [Link]

-

Accelevir. (n.d.). Functional Cell-Based Assays. Accelevir. [Link]

-

Wagner, E., Al-Kadasi, K., Zimecki, M., & Sawka-Dobrowolska, W. (2008). Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry, 43(11), 2498-2504. [Link]

-

Li, G., et al. (2018). In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects. International Journal of Molecular Sciences, 19(1), 201. [Link]

-

Shomu's Biology. (2014, August 12). Reversible and Irreversible Enzyme Inhibition [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

-

Al-Absi, J. N., Al-qubati, A. A., Al-gaphari, O. A., Al-helo, A. A., & Al-hadi, A. A. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S8), 11-20. [Link]

-

BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]

-

Tzani, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]

-

Utrecht University. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University. [Link]

-

Bio-Rad. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Bio-Rad. [Link]

-

Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. [Link]

-

Biotechniques. (2020, August 2). Protein interaction techniques | FRET | BRET | AP-MS | TAP-MS | XL-MS [Video]. YouTube. [Link]

-

MDPI. (n.d.). Special Issue : X-ray Crystallography and Drug Discovery. MDPI. [Link]

-

El-Gazzar, M. G., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Frontiers in Chemistry, 11, 1269382. [Link]

-

DrugBank. (n.d.). The current role and evolution of X-ray crystallography in drug discovery and development. DrugBank. [Link]

-

Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 946375. [Link]

-

Chemistry LibreTexts. (2019). 16.8: Enzyme Inhibition. Chemistry LibreTexts. [Link]

-

Promega. (n.d.). Studying Protein Interactions with BRET and NanoLuc® Luciferase. Promega. [Link]

-

Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part 2: Target Identification. Tempo Bioscience. [Link]

-

Berthold Technologies. (n.d.). Methods to study Protein-Protein Interactions. Berthold Technologies. [Link]

-

Lerner, C., & Silverman, R. B. (2013). Fluorinated mechanism-based inhibitors: common themes and recent developments. Journal of Fluorine Chemistry, 149, 1-15. [Link]

-

Lamb, R., et al. (2017). Targeting flavin-containing enzymes eliminates cancer stem cells (CSCs), by inhibiting mitochondrial respiration: Vitamin B2 (Riboflavin) in cancer therapy. Aging, 9(12), 2610-2628. [Link]

-

Frye, S. V. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 626-628. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

Sources

- 1. An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The enzyme-activated irreversible inhibitor of ornithine decarboxylase, DL-alpha-difluoromethylornithine: a chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 10. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 11. bioagilytix.com [bioagilytix.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 16. pubs.acs.org [pubs.acs.org]

- 17. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. migrationletters.com [migrationletters.com]

- 19. creative-biostructure.com [creative-biostructure.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Dichloro-5-(difluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the 5-(Difluoromethyl)pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the basis of numerous FDA-approved drugs. Its inherent electron-deficient nature makes it an ideal platform for functionalization via nucleophilic aromatic substitution (SNAr). The introduction of a difluoromethyl (CF₂H) group at the 5-position of a 4,6-dichloropyrimidine ring creates a molecule of significant interest: 4,6-dichloro-5-(difluoromethyl)pyrimidine. The potent electron-withdrawing properties of the difluoromethyl group further activate the C4 and C6 positions towards nucleophilic attack, making this molecule a highly reactive and versatile building block for the synthesis of novel therapeutic agents.[1] The CF₂H moiety can also serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing drug-target interactions and improving metabolic stability.

This document provides a detailed guide to understanding and performing nucleophilic aromatic substitution reactions on 4,6-dichloro-5-(difluoromethyl)pyrimidine. While specific peer-reviewed protocols for this exact substrate are not extensively published, the principles and procedures outlined herein are based on well-established methodologies for structurally analogous and electronically similar pyrimidine systems. The provided protocols are intended to serve as robust starting points for experimentation, with explanations of the underlying chemical principles to guide optimization and troubleshooting.

Mechanistic Insights: The Engine of Reactivity

The propensity of 4,6-dichloro-5-(difluoromethyl)pyrimidine to undergo nucleophilic aromatic substitution is governed by a confluence of electronic factors. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms.[2] This inherent electrophilicity is significantly amplified by the strong inductive electron-withdrawing effect of the two chlorine atoms at the C4 and C6 positions.

The key to the heightened reactivity of this specific substrate lies in the 5-(difluoromethyl) group. The CF₂H group is a powerful electron-withdrawing substituent, which further depletes the electron density of the pyrimidine ring, making the carbon atoms bonded to the chlorine atoms highly electrophilic and susceptible to nucleophilic attack.

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbon atoms (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and is further stabilized by the electron-withdrawing difluoromethyl group.

-

Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the substituted product.

Due to the symmetry of the starting material, initial mono-substitution can occur at either the C4 or C6 position without preference. However, the introduction of the first substituent will electronically influence the reactivity of the remaining chlorine atom in a subsequent substitution reaction.

Caption: Generalized mechanism for the SNAr reaction on 4,6-dichloro-5-(difluoromethyl)pyrimidine.

Experimental Protocols

Materials and General Handling:

-

4,6-Dichloro-5-(difluoromethyl)pyrimidine: Handle in a well-ventilated fume hood. This compound is expected to be corrosive and harmful if swallowed, in contact with skin, or if inhaled, based on data for analogous compounds.[3][4][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Use anhydrous solvents where specified to prevent side reactions.

-

Reagents: Use high-purity reagents.

-

Reaction Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Mono-amination with an Aliphatic Amine

This protocol is adapted from established procedures for the amination of related dichloropyrimidines.[2][6] The use of a slight excess of the amine and a non-nucleophilic base is recommended to drive the reaction to completion and neutralize the HCl generated.

Workflow for Mono-amination:

Sources

4,6-Dichloro-5-(difluoromethyl)pyrimidine as an intermediate for kinase inhibitor synthesis

[1]

Executive Summary

The pyrimidine scaffold remains a cornerstone in the design of ATP-competitive kinase inhibitors. While 5-trifluoromethyl (

This guide details the robust synthesis of 4,6-Dichloro-5-(difluoromethyl)pyrimidine (DCDFP) and its application as a divergent intermediate.[1] Unlike simple chloropyrimidines, the electron-withdrawing nature of the C5-difluoromethyl group significantly activates the C4/C6 positions toward nucleophilic aromatic substitution (

Chemical Properties & Safety Profile[2]

| Property | Specification |

| CAS Number | Not widely listed as commodity; synthesized in situ |

| Molecular Formula | |

| Molecular Weight | 198.98 g/mol |

| Physical State | Low-melting solid or viscous oil (depending on purity) |

| Reactivity | High electrophilicity at C4/C6; moisture sensitive.[1] |

| Storage |

Critical Safety Warning: Deoxofluorination Agents

The synthesis of DCDFP requires converting an aldehyde to a difluoromethyl group.

-

DAST (Diethylaminosulfur trifluoride): Historically used but thermally unstable.[2] Can explode at

. -

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Recommended.[1] Thermally stable up to

but still releases HF upon hydrolysis. -

Protocol Mandate: All reactions involving these reagents must be performed in a fume hood with HF-compatible spill kits available.

Module A: Synthesis of the Core Intermediate

The most robust route utilizes 4,6-dihydroxy-5-pyrimidinecarbaldehyde (or its tautomer) as the precursor, converting it to the dichloro-aldehyde via Vilsmeier-Haack, followed by deoxofluorination.[1]

Pathway Diagram

Figure 1: Two-step synthesis of the DCDFP core from commercially available precursors.[1]

Detailed Protocol

Step 1: Synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde

Note: This compound is commercially available, but in-house synthesis ensures freshness.[1]

-

Reagents: 4,6-Dihydroxypyrimidine (1.0 eq),

(5.0 eq), DMF (3.0 eq). -

Procedure:

-

QC Check:

shows aldehyde proton singlet at

Step 2: Deoxofluorination (The Critical Step)

Targeting the aldehyde to create the

-

Setup: Flame-dried round-bottom flask,

atmosphere. -

Reagents:

-

Procedure:

-

Dissolve the aldehyde in DCM (

concentration). -

Cool to

. -

Add Deoxo-Fluor® dropwise via syringe.[1] Do not rush.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the polar aldehyde.

-

-

Quench & Workup:

-

Cool back to

. -

Slowly add saturated aqueous

. Caution: Vigorous -

Separate organic layer, dry over

, and concentrate.

-

-

Self-Validating QC (NMR):

-

: Look for a triplet at

-

Absence: The aldehyde peak at

must be completely gone.

-

: Look for a triplet at

Module B: Regioselective Functionalization ( )

The utility of DCDFP lies in its ability to undergo sequential nucleophilic substitutions. Because the molecule is symmetric (assuming H at C2), the first substitution can occur at either C4 or C6 (yielding the same product). However, the second substitution is difficult because the ring becomes deactivated.

Reaction Workflow

Figure 2: Sequential functionalization strategy. Step 1 requires low temperature to prevent double addition.[3]

Protocol: Sequential Displacement

Step 1: Introduction of the Hinge Binder (First

)

Objective: Install the primary amine or morpholine group at C4.

-

Reagents: DCDFP (1.0 eq), Amine Nucleophile (0.95 eq), DIPEA (2.0 eq), THF or DMF.

-

Note: Use a slight deficit of nucleophile to prevent bis-substitution.[1]

-

-

Temperature Control:

-

Cool solution of DCDFP to

(dry ice/acetone). -

Add amine slowly.

-

Stir at

for 1 hour, then slowly warm to

-

-

Observation: The reaction is usually complete by the time it reaches

due to the activating effect of the -

Purification: Flash chromatography. Bis-substituted byproducts are usually much more non-polar.[1]

Step 2: Second Displacement (C6)

Objective: Install the solubility tail or cyclize.

-

Conditions: The remaining chloride is deactivated.

-

Method A (Standard

): Requires heating ( -

Method B (Suzuki Coupling): If forming a C-C bond, use

,

Case Study: PI3K/mTOR Inhibitor Design

Context: Many PI3K inhibitors (e.g., ZSTK-474 analogues) utilize a difluoromethyl group to interact with the affinity pocket or ribose binding region of the kinase ATP site.

Hypothetical Synthesis:

-

Core: DCDFP.

-

Nucleophile 1 (Hinge Binder): 2-Aminopyridine or Morpholine.[1]

-

Nucleophile 2 (Tail): A solubilizing group (e.g., N-methylpiperazine).

Structural Insight:

The

References

-

Lal, G. S., et al. (1999).[4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[1] Journal of Organic Chemistry. Link

-

Rewcastle, G. W., et al. (2019). "Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety." ACS Medicinal Chemistry Letters. Link

-

Beaulieu, F., et al. (2009).[4] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters. Link

-

Zhao, H., et al. (2015). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." The Journal of Organic Chemistry. Link

-

Wuxi Biology. (2021). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." Wuxi AppTec Research. Link

Sources

- 1. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

- 2. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

Experimental setup for palladium-catalyzed cross-coupling of pyrimidines

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of Pyrimidines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidine Functionalization

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a vast array of pharmacologically active agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5] Consequently, the ability to precisely and efficiently functionalize the pyrimidine ring is of paramount importance in modern drug discovery and development.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[6][7] These methods offer a significant advantage over classical synthetic approaches, which often suffer from harsh reaction conditions and limited functional group tolerance. By leveraging catalysts, reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable pathways to novel pyrimidine derivatives that were previously difficult to access.[1][8][9]

This guide provides a comprehensive overview of the experimental setup for these critical reactions. It moves beyond a simple recitation of steps to explain the underlying principles and the rationale behind experimental choices, empowering researchers to not only replicate protocols but also to innovate and troubleshoot effectively.

Core Principles & Mechanistic Insights

At the heart of these transformations lies a common catalytic cycle, typically involving a palladium(0) active species. Understanding this cycle is fundamental to optimizing reaction conditions and diagnosing issues. The cycle consists of three key steps: oxidative addition, transmetalation (for C-C couplings) or amine/alkyne coordination and deprotonation, and reductive elimination.[10][11][12]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

The Critical Choice of Catalyst Components

The success of a cross-coupling reaction is not determined by a single component but by the synergistic interplay of the palladium source, ligand, base, and solvent.

-

Palladium Precatalyst: The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are commonly used.[6] These are reduced in situ to the active Pd(0) state. The choice of precatalyst can influence the rate of this activation step.

-

Ligands: The Reaction's "Steering Wheel": Ligands are arguably the most critical component for success, especially with challenging heterocyclic substrates like pyrimidines. They stabilize the palladium center, prevent catalyst decomposition (e.g., formation of palladium black), and critically modulate its reactivity.[13]

-

Causality: The electron-deficient nature of the pyrimidine ring can make oxidative addition challenging, particularly with less reactive chloro-pyrimidines.[14] Furthermore, the nitrogen lone pairs on the pyrimidine ring can coordinate to the palladium center, potentially deactivating the catalyst.[15][16]

-

Solution: Bulky, electron-rich phosphine ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), are highly effective.[15] Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers, while their electron-donating character facilitates the initial oxidative addition. N-Heterocyclic Carbenes (NHCs) are another class of ligands that have shown promise in preventing catalyst deactivation and promoting high reactivity, particularly in controlling site-selectivity in polyhalogenated systems.[17][18]

-

-

Base: The base plays multiple roles. In Suzuki-Miyaura couplings, it is essential for the transmetalation step, forming a more nucleophilic boronate species. In Buchwald-Hartwig aminations, it deprotonates the amine or the intermediate palladium-amine complex.

-

Selection Rationale: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) is crucial and depends on the specific coupling partners. Stronger, non-nucleophilic bases like sodium tert-butoxide are often required for C-N couplings, while carbonates or phosphates are typical for C-C couplings. The base strength must be sufficient to facilitate the desired catalytic step without causing unwanted side reactions, such as hydrolysis of the substrate or product.

-

-

Solvent: The solvent must solubilize all reaction components and be stable at the required reaction temperature. Anhydrous, deoxygenated solvents are mandatory to prevent catalyst oxidation and quenching of organometallic reagents. Common choices include 1,4-dioxane, toluene, tetrahydrofuran (THF), and dimethylformamide (DMF).

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step protocol for a general Suzuki-Miyaura reaction, one of the most widely used methods for C-C bond formation.

General Considerations for All Cross-Coupling Reactions

-

Inert Atmosphere: All reactions must be set up under an inert atmosphere (Nitrogen or Argon) to protect the oxygen-sensitive Pd(0) catalyst and organoboron reagents. This is achieved using standard Schlenk line or glovebox techniques.

-

Reagent Purity: The purity of reagents is critical. Solvents should be anhydrous, and bases should be freshly opened or dried. Boronic acids can dehydrate to form unreactive boroxines; using boronic acid pinacol esters can often lead to more reproducible results.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with an Arylboronic Acid

This protocol describes the coupling of a representative electron-deficient chloropyrimidine with a generic arylboronic acid.

Sources

- 1. bioengineer.org [bioengineer.org]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. geneonline.com [geneonline.com]

- 9. scilit.com [scilit.com]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nobelprize.org [nobelprize.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. par.nsf.gov [par.nsf.gov]

- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Evaluation of Novel Pyrimidine Derivatives in Anticancer Research

Authored by: A Senior Application Scientist

Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1][2] This inherent biological relevance has rendered the pyrimidine ring a "privileged scaffold" in medicinal chemistry, particularly in the development of anticancer agents.[1][3] Many pyrimidine derivatives function as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the proliferation of rapidly dividing cancer cells.[4] Classic chemotherapeutics like 5-Fluorouracil (5-FU) exemplify this approach.[1][2][4]

Modern research has expanded beyond antimetabolites, demonstrating that novel pyrimidine derivatives can exert their anticancer effects through diverse mechanisms, including the inhibition of key signaling proteins like protein kinases.[1][5][6] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening and the fine-tuning of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[5][7] This guide provides a detailed overview of the synthesis, characterization, and in-vitro evaluation of novel pyrimidine derivatives for anticancer research, aimed at empowering researchers in the field of drug discovery.

Section 1: Synthetic Strategies for Building Pyrimidine Derivatives

The generation of diverse pyrimidine libraries is crucial for identifying novel anticancer leads. While numerous synthetic routes exist, multicomponent reactions (MCRs) are particularly powerful for their efficiency and atom economy. Here, we detail a classic MCR, the Biginelli reaction, and a modern cross-coupling technique for further diversification.

The Biginelli Reaction: A Robust One-Pot Synthesis

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[8][9] It provides a straightforward and efficient route to dihydropyrimidinones (DHPMs), which serve as versatile intermediates and have shown a wide range of biological activities, including anticancer properties.[8][10][11][12]

Causality Behind the Method: The power of the Biginelli reaction lies in its convergence. Three simple, commercially available starting materials are combined in a single step to create a complex, drug-like heterocyclic scaffold. This efficiency is paramount in a drug discovery setting where rapid generation of analogs is necessary for SAR studies. Acid catalysis is typically employed to activate the aldehyde carbonyl for nucleophilic attack and to facilitate the subsequent dehydration steps.

Caption: General workflow for pyrimidine synthesis and diversification.

Protocol 1: Synthesis of a Dihydropyrimidinone (DHPM) via the Biginelli Reaction

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol, 1.28 mL), and urea (15 mmol, 0.9 g).

-

Solvent and Catalyst Addition: Add ethanol (30 mL) as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-

Reaction: Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. A solid precipitate will often form. If not, slowly pour the mixture into 100 mL of ice-cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure DHPM.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Suzuki-Miyaura Cross-Coupling: Diversifying the Scaffold

To explore a wider chemical space, the pyrimidine core can be further decorated with various substituents. The Suzuki-Miyaura cross-coupling is a powerful, palladium-catalyzed reaction for forming carbon-carbon bonds.[13][14] This is particularly useful if the initial pyrimidine synthesis yields a halogenated scaffold (e.g., using a halo-substituted aldehyde in the Biginelli reaction or starting from a dichloropyrimidine).[14][15]

Causality Behind the Method: The Suzuki reaction allows for the precise and high-yield introduction of aryl, heteroaryl, or alkyl groups onto the pyrimidine ring.[13] This enables the systematic probing of how different substituents impact biological activity, which is the essence of establishing a structure-activity relationship (SAR). The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency and can be optimized for different substrates.[13][15]

Section 2: Structure-Activity Relationship (SAR) - Decoding Anticancer Potency

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring.[7] A systematic SAR study is essential for optimizing a lead compound into a drug candidate.

Key Principles of Pyrimidine SAR:

-

Substitution at C2 and C4: These positions are often critical for interaction with biological targets. For example, in many kinase inhibitors, substituents at C2 and C4 engage with the hinge region of the ATP-binding pocket.[16][17] Amines, anilines, and other hydrogen-bonding groups are common here.

-

Substitution at C5: Modifications at the C5 position can influence the molecule's conformation, solubility, and metabolic stability. Introducing small electron-withdrawing groups or aromatic rings can modulate activity.[2]

-

Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines) can create rigid scaffolds that fit into specific protein binding sites, often leading to highly potent and selective inhibitors.[2][18][19]

Table 1: General SAR Trends for Pyrimidine Anticancer Derivatives

| Position on Pyrimidine Ring | Type of Substituent | General Impact on Anticancer Activity | Rationale / Example Target |

| C2 | Substituted Anilines | Often enhances potency.[17] | Kinase Hinge Binding (e.g., EGFR, CDKs)[6] |

| C4 | Amino Groups, Small Alkyl Chains | Crucial for target engagement and solubility.[2][17] | Dihydrofolate Reductase (DHFR) Inhibition[2] |

| C5 | Halogens (e.g., Fluorine) | Can increase binding affinity and block metabolism.[4] | Thymidylate Synthase Inhibition (e.g., 5-FU) |

| C6 | Bulky/Aromatic Groups | Can provide additional hydrophobic interactions. | Kinase Pocket Interactions |

| N1 / N3 | Alkylation / Arylation | Modulates physicochemical properties (solubility, pKa). | General Drug-Likeness Optimization |

Section 3: Protocols for In-Vitro Biological Evaluation

Once synthesized and characterized, the novel pyrimidine derivatives must be evaluated for their anticancer potential. The initial step is typically a high-throughput screening for cytotoxicity against a panel of human cancer cell lines.

Caption: A typical workflow for the in-vitro evaluation of new compounds.

Protocol 2: MTT Cell Viability and Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[18] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18] The intensity of the purple color is directly proportional to the number of living cells.

Self-Validating System: This protocol includes controls for background absorbance (media only), untreated cells (100% viability), and a positive control (a known anticancer drug like Doxorubicin). This ensures that the observed effects are due to the test compounds and allows for the normalization of data.

-

Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a series of dilutions of the synthesized pyrimidine derivatives in culture medium from a concentrated stock solution (typically 10 mM in DMSO). Ensure the final DMSO concentration in the wells is non-toxic (≤0.5%).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a positive control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Follow-up: Apoptosis Induction Assays

A low IC₅₀ value indicates a compound is potent, but it doesn't explain how it kills the cells. Determining if cell death occurs via apoptosis (programmed cell death) is a critical next step.[20] Many effective anticancer drugs are potent inducers of apoptosis.[16][21][22]